N-Ethylnorketamine (CAS 1354634-10-8; HCl salt 2525095-53-6), also known as ethketamine, is a specialized arylcyclohexylamine derivative characterized by an N-ethyl substitution in place of the traditional N-methyl group found in ketamine . In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for forensic mass spectrometry and as a pharmacological tool for in vitro and in vivo receptor modeling [1]. By offering a distinct metabolic trajectory and an altered receptor binding profile—specifically engaging AMPA and 5-HT2 receptors alongside NMDA antagonism—N-ethylnorketamine serves as a critical baseline material for structure-activity relationship (SAR) studies targeting rapid-acting antidepressants and for validating complex toxicological screening methods [1].
Substituting N-ethylnorketamine with ketamine, norketamine, or methoxetamine (MXE) critically compromises both analytical resolution and pharmacological fidelity [1]. In forensic and metabolic workflows, the N-ethyl group of this compound yields a unique N-deethylation pathway and specific mass spectral fragmentation ions that cannot be calibrated using a ketamine (N-demethylation) standard, leading to potential false negatives or misidentifications in LC-MS/MS assays [2]. Pharmacologically, the N-ethyl substitution alters the molecule's lipophilicity and receptor binding kinetics, notably driving rapid AMPA and 5-HT2 receptor activation in ways that classical N-methylated analogs do not fully replicate [1]. Consequently, researchers and analytical chemists must procure the exact N-ethylnorketamine standard to ensure accurate metabolic tracking and valid neuropharmacological modeling.
N-Ethylnorketamine provides a distinct molecular mass and fragmentation profile compared to ketamine, which is essential for resolving isobaric or closely related arylcyclohexylamines in toxicological screening . The +14.0 Da mass shift requires this exact standard for accurate LC-MS/MS calibration.
| Evidence Dimension | Molecular mass shift and fragmentation identity |
| Target Compound Data | Base MW 251.75 g/mol with distinct N-ethyl cleavage ions |
| Comparator Or Baseline | Ketamine (Base MW 237.7 g/mol, N-methyl cleavage) |
| Quantified Difference | Exact +14.0 Da mass shift and divergent metabolic precursor ions |
| Conditions | High-resolution GC-MS and LC-MS/MS screening |
Mandatory for analytical laboratories to accurately identify N-ethylated arylcyclohexylamines and prevent false positives associated with structurally similar analogs.
In hepatic metabolism assays, N-ethylnorketamine undergoes N-deethylation to form norketamine, a process that presents a different mass transition compared to the N-demethylation of ketamine [1]. Procuring this standard allows researchers to accurately map the kinetics of ethyl-group cleavage.
| Evidence Dimension | Primary metabolite mass shift |
| Target Compound Data | Yields N-deethylated metabolite via loss of 28 Da (ethyl group) |
| Comparator Or Baseline | Ketamine yields the same norketamine metabolite via loss of 14 Da (methyl group) |
| Quantified Difference | 14 Da difference in the precursor-to-metabolite transition mass |
| Conditions | In vitro hepatic microsome (CYP3A4/CYP2B6) metabolism assays |
Procuring this exact compound is necessary to trace N-ethyl specific metabolic clearance rates and differentiate them from N-methyl clearance in pharmacokinetic models.
As an HCl salt, N-ethylnorketamine demonstrates high stability in solution, maintaining purity over repeated thermal cycles, which is a significant processability advantage over labile freebase analogs .
| Evidence Dimension | Purity retention over thermal cycling |
| Target Compound Data | Negligible purity decrease over multiple freeze-thaw cycles (-20°C to 25°C) as an HCl salt |
| Comparator Or Baseline | Freebase arylcyclohexylamines (exhibit rapid volatilization and degradation in solution) |
| Quantified Difference | Near-zero degradation vs. significant purity loss in freebase analogs |
| Conditions | Standardized methanolic/aqueous LC-MS/MS calibration matrices |
Reduces the frequency of standard recalibration and re-preparation, ensuring cost-effective and reproducible quantitative accuracy in forensic laboratories.
N-Ethylnorketamine is utilized as an essential analytical reference standard in GC-MS and LC-MS/MS workflows. Its procurement is necessary to definitively distinguish N-ethylated arylcyclohexylamines from N-methylated (ketamine) and desmethylated (norketamine) metabolites in complex biological matrices, ensuring accurate toxicological reporting .
Procured for preclinical pharmacological modeling, this compound allows researchers to evaluate how N-alkyl chain extensions affect NMDA receptor affinity, AMPA activation, and 5-HT2 engagement. It serves as a critical structural benchmark for developing next-generation rapid-acting antidepressants [1].
In hepatic microsome assays, N-ethylnorketamine is used to map specific N-deethylation pathways. This provides a necessary baseline to compare metabolic clearance rates and enzymatic affinities against the standard N-demethylation trajectories of classical arylcyclohexylamines .